

"2,3-Dimethoxy-6-nitropyridine" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethoxy-6-nitropyridine

Cat. No.: B1354704

[Get Quote](#)

An In-Depth Technical Guide to 2,3-Dimethoxy-6-nitropyridine

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,3-Dimethoxy-6-nitropyridine**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.

Core Molecular Attributes

2,3-Dimethoxy-6-nitropyridine is a substituted pyridine derivative. The strategic placement of two methoxy groups and a nitro group on the pyridine ring imparts specific reactivity and electronic characteristics, making it a valuable building block in synthetic chemistry.

Molecular Formula and Weight

A foundational aspect of any chemical entity is its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ O ₄ [1]
Molecular Weight	184.15 g/mol [1]
CAS Number	79491-44-4 [1]

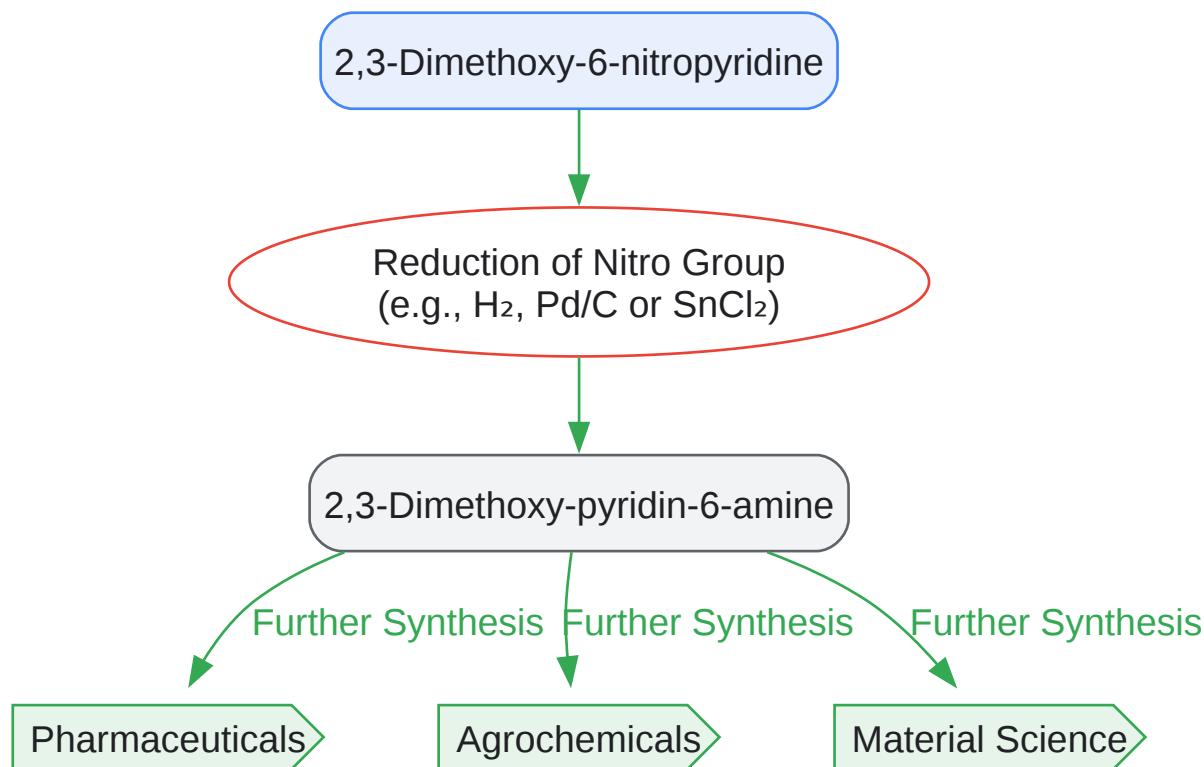
Synthesis and Mechanistic Insights

The synthesis of **2,3-Dimethoxy-6-nitropyridine** can be approached through various routes. A common strategy involves the methylation of a suitable nitropyridine precursor.

Illustrative Synthetic Pathway

A plausible synthetic route involves the reaction of a di-substituted halo-nitropyridine with a methoxide source. The selection of starting materials and reaction conditions is crucial for achieving high yield and purity.

[Click to download full resolution via product page](#)


Caption: A generalized nucleophilic aromatic substitution pathway for the synthesis of **2,3-Dimethoxy-6-nitropyridine**.

Applications in Research and Development

The functional groups on **2,3-Dimethoxy-6-nitropyridine** make it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The nitro group can be reduced to an amine, which then serves as a handle for further functionalization, while the methoxy groups influence the electronic properties and solubility of the molecule.

Role as a Chemical Intermediate

Its structural motifs are found in various bioactive molecules. For instance, substituted nitropyridines are precursors in the development of compounds with potential therapeutic activities.[2][3] The reduction of the nitro group to an amine is a key transformation, opening up pathways to a wide array of derivatives.[4]

[Click to download full resolution via product page](#)

Caption: The central role of **2,3-Dimethoxy-6-nitropyridine** as a precursor to a key amine intermediate for various applications.

Safety, Handling, and Storage

Proper handling and storage of **2,3-Dimethoxy-6-nitropyridine** are essential to ensure laboratory safety and maintain the integrity of the compound.

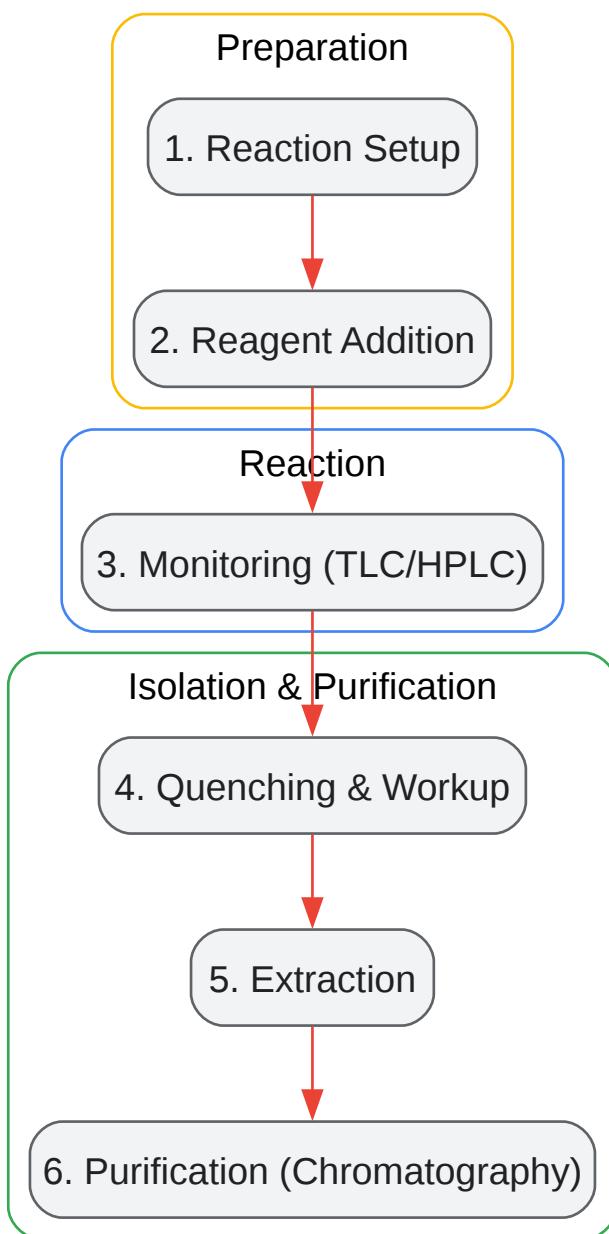
Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data sheets for similar nitropyridine compounds, it is prudent to handle **2,3-Dimethoxy-6-nitropyridine** with care. Potential hazards include skin and eye irritation.[5][6][7][8]

- Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][8]

Storage and Disposal

- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][7] Recommended storage is often between 2-8°C.[1]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[5][6]


Experimental Protocols

The following is a generalized protocol for a reaction involving a nitropyridine derivative, illustrating the level of detail required for reproducible research.

General Protocol for Nucleophilic Aromatic Substitution

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dihalo-nitropyridine starting material in a suitable anhydrous solvent (e.g., methanol).
- Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

- Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: A standard workflow for a synthetic chemistry protocol, from setup to purification.

References

- BLD Pharm. (n.d.). **2,3-Dimethoxy-6-nitropyridine**.
- Chem-Impex. (n.d.). 2,6-Dimethoxy-3-nitropyridine.
- Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 79491-44-4|2,3-Dimethoxy-6-nitropyridine|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. ["2,3-Dimethoxy-6-nitropyridine" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354704#2-3-dimethoxy-6-nitropyridine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com